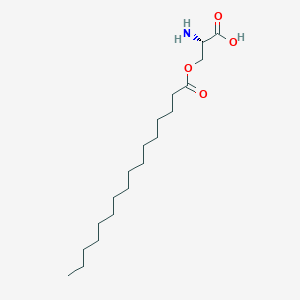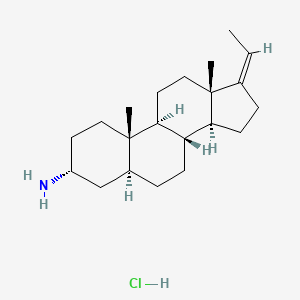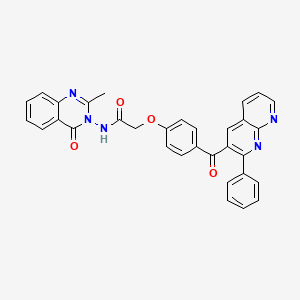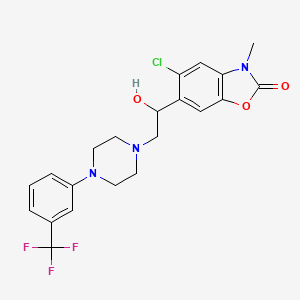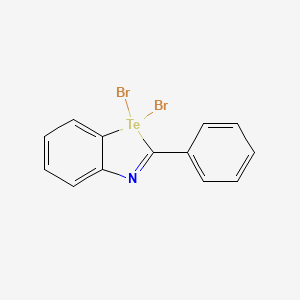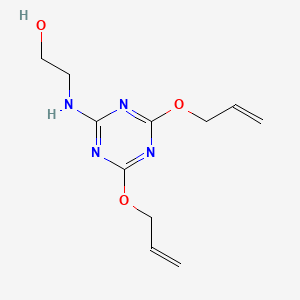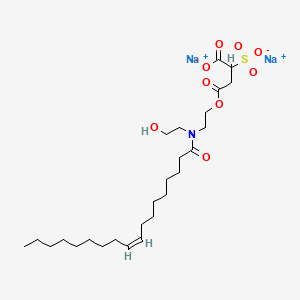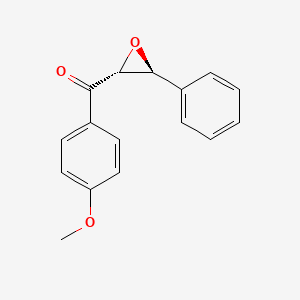
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which consists of an oxygen atom and two nitrogen atoms within a five-membered ring structure
Vorbereitungsmethoden
The synthesis of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the use of amidoximes and amides under high-temperature conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include sodium hydroxide, iodine, and various acid chlorides. The major products formed from these reactions are typically substituted oxadiazole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound has a similar oxadiazole ring structure but differs in its substituents, leading to different biological activities.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This derivative has been studied for its antibacterial activity against Salmonella typhi.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Known for its potential anticancer properties.
The uniqueness of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
80987-69-5 |
|---|---|
Molekularformel |
C12H15N3O4 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
InChI-Schlüssel |
YOKDWSCAAFBGRH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


